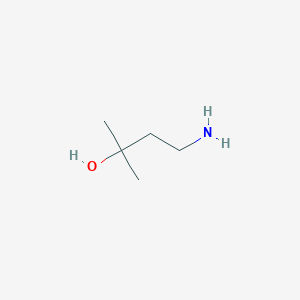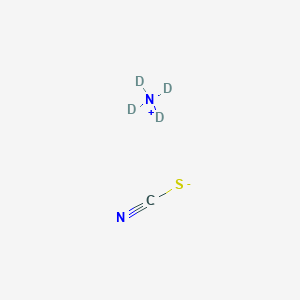
Ammonium-d4 thiocyanate
Vue d'ensemble
Description
Ammonium-d4 thiocyanate is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound has the molecular formula ND₄SCN and a molecular weight of 80.15 g/mol. It is commonly used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND₃) with carbon disulfide (CS₂). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to this compound and hydrogen sulfide (H₂S): [ \text{CS}_2 + 2 \text{ND}_3 \rightarrow \text{ND}_4\text{SCN} + \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated ammonia and carbon disulfide in a controlled environment to prevent contamination and ensure the safety of the workers.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen (SCN)₂.
Reduction: It can be reduced to form thiourea (NH₂CSNH₂).
Substitution: It can participate in nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides (R-X) are used in the presence of a base.
Major Products Formed
Oxidation: Thiocyanogen (SCN)₂
Reduction: Thiourea (NH₂CSNH₂)
Substitution: Various alkyl thiocyanates (R-SCN)
Applications De Recherche Scientifique
Ammonium-d4 thiocyanate is widely used in scientific research due to its isotopic properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the pathways of nitrogen and sulfur in biological systems.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of ammonium-d4 thiocyanate involves its ability to participate in various chemical reactions due to the presence of the thiocyanate ion (SCN⁻). The deuterium atoms in the ammonium ion (ND₄⁺) do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes. The thiocyanate ion can form complexes with metal ions, participate in redox reactions, and act as a nucleophile in substitution reactions.
Comparaison Avec Des Composés Similaires
Ammonium-d4 thiocyanate is unique due to the presence of deuterium atoms, which makes it different from other similar compounds. Some similar compounds include:
Ammonium thiocyanate (NH₄SCN): The non-deuterated form, commonly used in various industrial and laboratory applications.
Guanidinium thiocyanate (C(NH₂)₃SCN): Used in the extraction of nucleic acids.
Potassium thiocyanate (KSCN): Used in analytical chemistry to detect iron ions.
The uniqueness of this compound lies in its isotopic composition, which makes it valuable for isotopic labeling and tracing studies in various scientific fields.
Propriétés
IUPAC Name |
tetradeuterioazanium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFLUNRINLCBN-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].C(#N)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583654 | |
| Record name | (~2~H_4_)Ammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36700-77-3 | |
| Record name | (~2~H_4_)Ammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36700-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


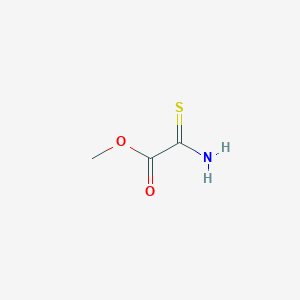
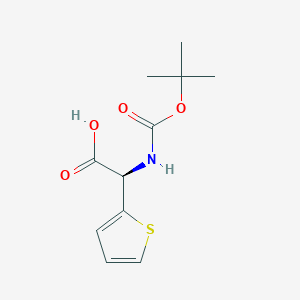
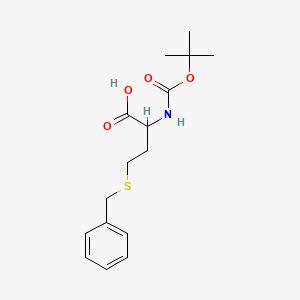

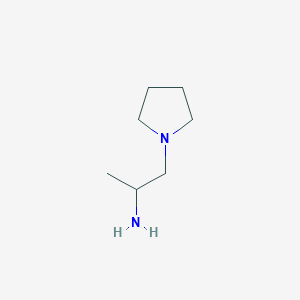



![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

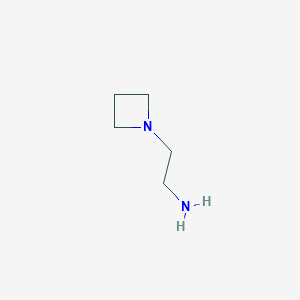
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
